molecular formula C12H12N2O4 B420704 3-nitro-4-(propylamino)-2H-chromen-2-one

3-nitro-4-(propylamino)-2H-chromen-2-one

Cat. No.: B420704
M. Wt: 248.23g/mol
InChI Key: MIQDOFUCSXHPAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-nitro-4-(propylamino)-2H-chromen-2-one is a compound belonging to the class of chromen-2-one derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-4-(propylamino)-2H-chromen-2-one can be achieved through several methods. One common approach involves the Pechmann condensation reaction, which is a well-known method for synthesizing coumarin derivatives. This reaction typically involves the condensation of phenols with β-keto esters in the presence of an acid catalyst . The reaction conditions may vary, but common catalysts include concentrated sulfuric acid, trifluoroacetic acid, and Lewis acids such as aluminum chloride and zinc chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of heterogeneous catalysts such as cation-exchange resins and zeolites can be advantageous for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-nitro-4-(propylamino)-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as sodium borohydride and catalytic hydrogenation for reduction reactions. For substitution reactions, nucleophiles such as amines and thiols can be used .

Major Products Formed

The major products formed from these reactions include amino derivatives, dihydrochromen-2-one derivatives, and various substituted chromen-2-one compounds .

Scientific Research Applications

3-nitro-4-(propylamino)-2H-chromen-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-nitro-4-(propylamino)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chromen-2-one core can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-nitro-4-(propylamino)-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propylamino group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H12N2O4

Molecular Weight

248.23g/mol

IUPAC Name

3-nitro-4-(propylamino)chromen-2-one

InChI

InChI=1S/C12H12N2O4/c1-2-7-13-10-8-5-3-4-6-9(8)18-12(15)11(10)14(16)17/h3-6,13H,2,7H2,1H3

InChI Key

MIQDOFUCSXHPAX-UHFFFAOYSA-N

SMILES

CCCNC1=C(C(=O)OC2=CC=CC=C21)[N+](=O)[O-]

Canonical SMILES

CCCNC1=C(C(=O)OC2=CC=CC=C21)[N+](=O)[O-]

Origin of Product

United States

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